(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
描述
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a benzo[d][1,3]dioxol-5-yl acrylamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its structure integrates multiple pharmacophores, including the electron-rich 1,3-benzodioxole ring and the methoxyphenyl group, which are often associated with bioactivity in medicinal chemistry .
属性
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7S/c1-3-34-26(32)23-18-13-37-24(22(18)25(31)29(28-23)16-6-8-17(33-2)9-7-16)27-21(30)11-5-15-4-10-19-20(12-15)36-14-35-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDMXGCPSYVVRE-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Core Modifications
The thieno[3,4-d]pyridazine scaffold is a common feature among analogues. Key structural variations include:
- Substituents at position 3: The 4-methoxyphenyl group in the target compound contrasts with analogues bearing 4-chlorophenyl (e.g., Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) or 4-(trifluoromethyl)phenyl (e.g., Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
- Substituents at position 5: The acrylamido group linked to benzo[d][1,3]dioxol-5-yl distinguishes the target from analogues with simpler amino or methylamino groups (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
Functional Group Variations
- Ester vs. amide modifications: The ethyl carboxylate at position 1 is conserved in most analogues, but substituents like trifluoromethyl or bromo groups at position 7 (e.g., Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) introduce steric and electronic differences.
- Acrylamido vs. acetyl groups : The (E)-acrylamido linkage in the target compound may enhance conformational rigidity compared to acetylated derivatives .
Pharmacological Activity Comparison
Bioactivity Trends
- Tau aggregation inhibition: Analogues like Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 66 in ) show moderate activity (IC₅₀ ~10 μM) against tau fibrillization, attributed to the 4-chlorophenyl group’s hydrophobic interactions.
- Adenosine receptor modulation: Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e in ) exhibits adenosine A1 receptor antagonism (Ki ~0.8 μM), suggesting the 4-methoxyphenyl group enhances receptor binding.
Structure-Activity Relationships (SAR)
- Position 3 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility, whereas methoxy groups balance lipophilicity and hydrogen bonding .
- Position 5 modifications: Acrylamido groups enhance π-π stacking with biological targets compared to smaller amino substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
